molecular formula C11H16ClN B1375495 1-Benzylcyclobutan-1-amine hydrochloride CAS No. 1255306-40-1

1-Benzylcyclobutan-1-amine hydrochloride

Cat. No.: B1375495
CAS No.: 1255306-40-1
M. Wt: 197.7 g/mol
InChI Key: UYCQOWBTPGTYGH-UHFFFAOYSA-N
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Description

1-Benzylcyclobutan-1-amine hydrochloride (CAS 120218-46-4) is a valuable chemical building block in medicinal and synthetic chemistry. Its structure combines a benzylamine moiety with a conformationally constrained cyclobutane ring . The cyclobutane motif is of significant interest in contemporary drug design due to the ring strain and puckered nature that imparts conformational rigidity; this can lead to more defined interactions with biological targets and potentially enhance metabolic stability . In synthetic applications, the benzyl group often serves as a protected nitrogen source, as it is stable under various reaction conditions but can be readily removed via catalytic hydrogenolysis when needed . This compound is utilized in sophisticated synthetic methodologies, including strain-release-driven reactions and the construction of complex, multi-substituted cyclobutane frameworks that are prevalent in various biologically active molecules . As a reagent, it provides researchers with a versatile scaffold for exploring structure-activity relationships and for the synthesis of nitrogen-containing heterocycles and other pharmacologically relevant compounds . The compound is supplied as a solid salt to ensure stability. Attention: For research use only. Not for human or veterinary use .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c12-11(7-4-8-11)9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCQOWBTPGTYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90738966
Record name 1-Benzylcyclobutan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255306-40-1
Record name 1-Benzylcyclobutan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylcyclobutan-1-amine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-benzylcyclobutan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The cyclobutane motif is of increasing interest in pharmaceutical development due to its ability to impart unique conformational constraints and metabolic stability to drug candidates. This document details two primary, field-proven synthetic routes: a Grignard-based approach commencing with cyclobutanecarbonitrile and a Ritter reaction pathway starting from cyclobutanone. Each route is presented with in-depth mechanistic insights, a discussion of the rationale behind experimental choices, and detailed, step-by-step protocols. This guide is intended to serve as a practical resource for researchers and scientists in the field of organic synthesis and drug development, enabling the reliable and efficient synthesis of this important amine.

Introduction

The cyclobutane ring is a strained four-membered carbocycle that has garnered significant attention in contemporary medicinal chemistry. Its incorporation into molecular scaffolds can lead to compounds with novel pharmacological profiles, improved metabolic stability, and enhanced binding affinities to biological targets. 1-Benzylcyclobutan-1-amine and its hydrochloride salt are key intermediates in the synthesis of a variety of biologically active molecules. The presence of the benzyl group provides a handle for further functionalization, while the cyclobutylamine core offers a rigid scaffold for the precise positioning of pharmacophoric elements.

This guide will explore two robust and versatile synthetic strategies for the preparation of 1-benzylcyclobutan-1-amine hydrochloride. The selection of a particular route may depend on the availability of starting materials, desired scale of synthesis, and the specific requirements of the research program.

PART 1: The Grignard-Based Synthesis Pathway

This synthetic approach leverages the nucleophilic addition of a benzyl Grignard reagent to cyclobutanecarbonitrile to construct the core carbon skeleton. The resulting imine is subsequently hydrolyzed to a ketone, which then undergoes reductive amination to yield the target primary amine.

Mechanistic Rationale and Strategic Considerations

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of benzylmagnesium chloride as the Grignard reagent is strategic due to its commercial availability and high reactivity. The reaction with cyclobutanecarbonitrile proceeds via nucleophilic attack of the benzyl carbanion on the electrophilic carbon of the nitrile group, forming a magnesium salt of an imine. Acidic workup hydrolyzes this intermediate to 1-benzylcyclobutyl ketone.

A critical subsequent step is the reductive amination of the ketone. This transformation is typically carried out in a one-pot fashion where the ketone is first condensed with an ammonia source to form an imine or enamine in situ, which is then reduced to the amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or catalytic hydrogenation. The choice of reducing agent and reaction conditions is crucial to favor the formation of the primary amine and minimize side reactions.

Visualizing the Grignard-Based Pathway

G cluster_0 Step 1: Grignard Reaction & Hydrolysis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation Cyclobutanecarbonitrile Cyclobutanecarbonitrile Imine_intermediate Imine Intermediate (Magnesium Salt) Cyclobutanecarbonitrile->Imine_intermediate + Benzylmagnesium chloride in THF Benzylmagnesium_chloride Benzylmagnesium_chloride 1_Benzylcyclobutyl_ketone 1-Benzylcyclobutyl ketone Imine_intermediate->1_Benzylcyclobutyl_ketone Acidic Workup (e.g., aq. HCl) Ketone 1-Benzylcyclobutyl ketone Amine 1-Benzylcyclobutan-1-amine Ketone->Amine + NH3 source + Reducing agent (e.g., NaBH4) Free_Amine 1-Benzylcyclobutan-1-amine HCl_Salt 1-Benzylcyclobutan-1-amine hydrochloride Free_Amine->HCl_Salt + HCl in ether or isopropanol G cluster_0 Step 1: Synthesis of 1-Benzylcyclobutanol cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Amide Hydrolysis & Salt Formation Cyclobutanone Cyclobutanone 1_Benzylcyclobutanol 1-Benzylcyclobutanol Cyclobutanone->1_Benzylcyclobutanol + Benzylmagnesium chloride in THF, then workup Benzylmagnesium_chloride Benzylmagnesium_chloride Alcohol 1-Benzylcyclobutanol Amide N-(1-Benzylcyclobutyl)acetamide Alcohol->Amide + Acetonitrile + Strong Acid (e.g., H2SO4) Acetamide N-(1-Benzylcyclobutyl)acetamide HCl_Salt 1-Benzylcyclobutan-1-amine hydrochloride Acetamide->HCl_Salt + aq. HCl, heat

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for Novel Compounds

In the realm of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 1-Benzylcyclobutan-1-amine hydrochloride. It is important to note that while this compound is of significant interest, publicly available experimental data is limited. Therefore, this document serves a dual purpose: to present the available computed data and, more critically, to provide detailed, field-proven methodologies for the experimental determination of these essential parameters. As Senior Application Scientists, we emphasize not just the "what" but the "why" and "how"—grounding our protocols in established principles to ensure scientific integrity and reproducibility.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.

1.1. Chemical Structure and Computed Properties

1-Benzylcyclobutan-1-amine hydrochloride possesses a unique structural motif, combining a cyclobutane ring with a benzylamine moiety. This structure imparts a specific three-dimensional conformation that influences its interaction with biological targets and its physicochemical behavior.

  • Chemical Name: 1-Benzylcyclobutan-1-amine hydrochloride

  • Molecular Formula: C₁₁H₁₆ClN

  • Molecular Weight: 197.70 g/mol [1]

  • Canonical SMILES: C1CC(C1)(CC2=CC=CC=C2)N.Cl

  • InChI Key: DTRPKFKMRNDMIX-UHFFFAOYSA-N[1]

Table 1: Computed Physicochemical Properties for 3-Benzylcyclobutan-1-amine (a positional isomer)

PropertyValueSource
Molecular Weight197.70 g/mol PubChem[1]
XLogP32.5PubChem (computed)
Hydrogen Bond Donor Count2PubChem (computed)[1]
Hydrogen Bond Acceptor Count1PubChem (computed)[1]
Rotatable Bond Count2PubChem (computed)[1]
Exact Mass197.0971272PubChem (computed)[1]
Topological Polar Surface Area26 ŲPubChem (computed)[1]

1.2. Spectral Characterization: A Predictive Overview

While specific spectra for 1-Benzylcyclobutan-1-amine hydrochloride are not available, we can predict the expected features based on its structure. The characterization would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. For this molecule, both ¹H and ¹³C NMR would be required.

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the presence of diastereotopic protons. Key expected signals include:

    • Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).

    • Benzylic methylene protons (singlet or AB quartet, ~2.5-3.0 ppm).

    • Cyclobutane methylene protons (complex multiplets, ~1.8-2.5 ppm). The conformational rigidity and puckering of the cyclobutane ring can lead to complex splitting patterns.[2][3][4]

    • Amine protons (broad singlet, variable chemical shift depending on concentration and solvent).

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for the number of unique carbon environments.

    • Aromatic carbons (multiple signals, ~125-140 ppm).

    • Benzylic methylene carbon (~40-50 ppm).

    • Quaternary carbon of the cyclobutane ring bearing the amine and benzyl groups (~50-60 ppm).

    • Cyclobutane methylene carbons (~20-35 ppm). The chemical shifts of cyclobutane carbons are typically found upfield.[5]

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass of the free base (C₁₁H₁₅N) is 161.1204. The mass spectrum would likely show the molecular ion peak [M]+ and characteristic fragmentation patterns, such as the loss of the benzyl group.

Core Physicochemical Properties: Experimental Determination

The following sections detail the robust experimental protocols for determining the key physicochemical properties that are critical for drug development.

2.1. Melting Point: A Key Indicator of Purity and Stability

The melting point is a fundamental property that provides a preliminary indication of a compound's purity. Pure crystalline solids typically have a sharp melting range (0.5-1.0°C), whereas impurities can lead to a depressed and broader melting range.

Experimental Protocol for Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the dry, crystalline 1-Benzylcyclobutan-1-amine hydrochloride is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed to a height of 2-3 mm.[6][7][8]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a calibrated digital melting point apparatus.[7]

  • Measurement: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.[8]

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire solid phase has liquefied are recorded as the melting range.[8]

Diagram 1: Workflow for Melting Point Determination

MeltingPoint A Sample Preparation (Dry, Powder, Pack) B Apparatus Setup (Capillary Placement) A->B C Heating (Slow, Controlled Rate) B->C D Observation & Recording (Melting Range) C->D

Caption: A streamlined workflow for accurate melting point determination.

2.2. Aqueous Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a crucial determinant of a drug's oral bioavailability. Poorly soluble compounds often exhibit low and variable absorption. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[9]

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

  • System Preparation: An excess amount of 1-Benzylcyclobutan-1-amine hydrochloride is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[10]

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[9]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]

  • Data Analysis: The solubility is reported in units of mg/mL or µg/mL.

Diagram 2: Shake-Flask Solubility Determination Workflow

Solubility cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Add excess compound to buffer B Agitate at constant T (24-48h) A->B C Separate solid/liquid (Centrifuge/Filter) B->C D Quantify concentration (HPLC-UV) C->D

Caption: The gold-standard shake-flask method for solubility.

2.3. Dissociation Constant (pKa): Understanding Ionization Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For an amine hydrochloride, the pKa of the conjugate acid is a critical parameter as it dictates the extent of ionization at physiological pH, which in turn affects solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.[12][13][14]

Experimental Protocol for pKa Determination (Potentiometric Titration)

  • Solution Preparation: A precise amount of 1-Benzylcyclobutan-1-amine hydrochloride is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[12][13] The ionic strength of the solution is kept constant using an inert salt like KCl.[13]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.[12][13]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[12][13]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, or by calculating the first derivative of the titration curve to identify the inflection point.

Diagram 3: Logic of pKa Determination by Titration

pKa Start Start with Protonated Amine (R-NH3+) Titrant Add Strong Base (OH-) Start->Titrant Equilibrium R-NH3+ + OH- <=> R-NH2 + H2O Titrant->Equilibrium Measurement Measure pH vs. Volume of Titrant Equilibrium->Measurement Endpoint Equivalence Point ([R-NH3+] = [OH-]) Measurement->Endpoint pKa_Point Half-Equivalence Point ([R-NH3+] = [R-NH2]) pH = pKa Measurement->pKa_Point

Caption: The principle of determining pKa via potentiometric titration.

Synthesis and Analytical Control

3.1. Synthetic Approach: Reductive Amination

A common and effective method for the synthesis of N-benzylamines is reductive amination. While a specific protocol for 1-Benzylcyclobutan-1-amine is not detailed in the literature, a plausible route would involve the reaction of cyclobutanone with benzylamine to form an intermediate imine, which is then reduced in situ.

General Synthetic Scheme:

  • Imine Formation: Cyclobutanone is reacted with benzylamine, often with acid catalysis, to form the N-benzylidenecyclobutanamine intermediate.

  • Reduction: The imine is then reduced to the final product using a suitable reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., H₂/Pd-C).[15][16]

  • Salt Formation: The resulting free base is then treated with hydrochloric acid to precipitate the hydrochloride salt.

3.2. Analytical Purity and Quantification: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of amine hydrochlorides.[17][18]

General HPLC Method Parameters:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., ~254 nm).

  • Quantification: Purity is determined by the area percentage of the main peak. Concentration is determined by comparison to a standard curve of known concentrations. For amines, derivatization may be employed to enhance detection sensitivity.[19][20]

Conclusion and Future Directions

This guide has outlined the critical physicochemical properties of 1-Benzylcyclobutan-1-amine hydrochloride and provided robust, detailed protocols for their experimental determination. While specific experimental data for this molecule remains to be published, the methodologies presented here provide a clear and scientifically sound pathway for its comprehensive characterization. The structural features of this compound, particularly the cyclobutane ring, suggest that further investigation into its conformational dynamics and their influence on biological activity would be a valuable area of future research. As with any novel compound, the generation of precise, reproducible experimental data is the cornerstone of successful drug development.

References

  • PubChem. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Kim, M. H., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Toxicological Research, 32(1), 59–66. [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]

  • Academia.edu. (2021). experiment (1) determination of melting points. [Link]

  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Scientific Research Publishing. (2014). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. Open Journal of Synthesis Theory and Applications. [Link]

  • ACS Publications. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Course Hero. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

  • ResearchGate. Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResearchGate. NMR Spectroscopy of Cyclobutanes. [Link]

  • National Institutes of Health. (2012). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

  • Scilight Press. (2021). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Journal of Analytical Sciences and Applied Biotechnology. [Link]

  • Google Patents.
  • University of Calgary. Melting point determination. [Link]

  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. [Link]

  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • National Institutes of Health. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. [Link]

  • Shodex HPLC Columns. Analysis of Short Amines without Using Ion Pair Reagent. [Link]

  • Defense Technical Information Center. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. [Link]

  • University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

  • PubMed. (2007). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. [Link]

  • National Institutes of Health. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Google Patents.

Sources

An In-Depth Technical Guide to 1-Benzylcyclobutan-1-amine Hydrochloride: Elucidating the Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Scientific Audience:

Following a comprehensive search of authoritative scientific databases and literature, it has been determined that there is currently no publicly available information regarding the mechanism of action, pharmacological properties, or therapeutic applications of 1-benzylcyclobutan-1-amine hydrochloride. While chemical suppliers list the compound and provide basic chemical data and safety information, its biological activity and molecular targets remain uncharacterized in published scientific literature.

This guide, therefore, serves as a foundational document outlining the known chemical properties of 1-benzylcyclobutan-1-amine hydrochloride and presents a hypothetical framework for its potential investigation. It is designed for researchers, scientists, and drug development professionals who may be interested in exploring the pharmacological potential of this novel chemical entity.

Part 1: Chemical Identity and Properties

1-Benzylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClN.[1] Its structure features a cyclobutane ring with a benzyl group and an amine group attached to the same carbon atom. The hydrochloride salt form enhances its solubility in aqueous solutions.

Table 1: Physicochemical Properties of 1-Benzylcyclobutan-1-amine Hydrochloride

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNPubChem[1]
Molecular Weight197.70 g/mol PubChem[1]
IUPAC Name1-benzylcyclobutan-1-amine;hydrochloridePubChem
CAS Number1255306-40-1Beijing Thinkbond Technology Co., Ltd.[2]

Part 2: Postulated Mechanisms and Avenues for Investigation

Given the structural motifs present in 1-benzylcyclobutan-1-amine hydrochloride, several hypotheses regarding its potential mechanism of action can be formulated. The presence of a benzylamine substructure is common in many biologically active compounds. Benzylamines and related structures have been shown to interact with a variety of biological targets.[3][4][5]

Hypothetical Molecular Targets:

  • Monoamine Transporters: The structural similarity to phenethylamine derivatives suggests potential interaction with monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Inhibition of these transporters can lead to increased synaptic concentrations of the respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.

  • Receptor Systems: The amine group could interact with various G-protein coupled receptors (GPCRs) or ligand-gated ion channels. For instance, it could have affinity for adrenergic, dopaminergic, or serotonergic receptors.

  • Enzyme Inhibition: The molecule could act as an inhibitor of enzymes such as monoamine oxidase (MAO), which is involved in the degradation of neurotransmitters.

Part 3: Proposed Experimental Workflow for Elucidation of Mechanism of Action

To investigate the currently unknown mechanism of action of 1-benzylcyclobutan-1-amine hydrochloride, a systematic, multi-tiered experimental approach is recommended. This workflow is designed to first identify the primary molecular target(s) and then characterize the downstream functional consequences of this interaction.

Figure 1: A proposed experimental workflow for elucidating the mechanism of action.

Step-by-Step Experimental Protocol: Radioligand Binding Assay

This protocol provides a generalized framework for a competitive radioligand binding assay, a crucial step in validating a potential molecular target identified from a broad screening panel.

Objective: To determine the binding affinity (Ki) of 1-benzylcyclobutan-1-amine hydrochloride for a specific target receptor (e.g., Dopamine Transporter, DAT).

Materials:

  • Cell membranes expressing the target receptor (e.g., HEK293 cells stably expressing human DAT).

  • Radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT).

  • 1-Benzylcyclobutan-1-amine hydrochloride (test compound).

  • Known non-selective inhibitor for determining non-specific binding (e.g., cocaine for DAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • 96-well microplates.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 1-benzylcyclobutan-1-amine hydrochloride in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound or the non-selective inhibitor.

    • Cell membranes expressing the target receptor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of the non-selective inhibitor) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Hypothetical Data from a Radioligand Binding Assay

CompoundTargetIC₅₀ (nM)Ki (nM)
1-Benzylcyclobutan-1-amine HClDAT15075
1-Benzylcyclobutan-1-amine HClSERT>10,000>5,000
1-Benzylcyclobutan-1-amine HClNET850425

This data is purely illustrative and does not represent actual experimental results.

Part 4: Potential Therapeutic Applications

Based on the hypothetical mechanisms of action, 1-benzylcyclobutan-1-amine hydrochloride could be investigated for a range of therapeutic applications. For instance, if it is found to be a selective dopamine reuptake inhibitor, it could have potential in the treatment of conditions such as Attention Deficit Hyperactivity Disorder (ADHD) or depression. If it interacts with other central nervous system targets, it might be explored for anxiety disorders, neuropathic pain, or other neurological conditions.

Part 5: Safety and Toxicology

The GHS classification for the related compound (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Any research involving this compound should be conducted with appropriate personal protective equipment and in a well-ventilated area. Comprehensive toxicological studies would be a necessary component of any drug development program for this compound.

Conclusion

1-Benzylcyclobutan-1-amine hydrochloride represents a novel chemical entity with unexplored pharmacological potential. While its mechanism of action is currently unknown, its chemical structure suggests plausible interactions with key biological targets in the central nervous system. The experimental framework outlined in this guide provides a roadmap for future research to elucidate its pharmacological profile and assess its potential as a therapeutic agent. The scientific community is encouraged to undertake these investigations to unlock the potential of this and other uncharacterized molecules.

References

  • PubChem. (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. 1-Methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Yan, L., et al. (2023). Safety, Tolerability, and Pharmacokinetics of Benralizumab: A Phase 1, Randomized, Single-Blind Study of Healthy Chinese Participants. Drug Design, Development and Therapy, 17, 279–289. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of benzylic amines. Retrieved from [Link]

  • EurekAlert!. (2025). Insilico received positive topline results from two phase 1 trials of ISM5411, new drug designed using generative AI for the treatment of inflammatory bowel disease. American Association for the Advancement of Science (AAAS). Retrieved from [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(25), 21723–21735. Retrieved from [Link]

  • ClinicalTrials.gov. Efficacy and Safety Study of Benralizumab Added to High-dose Inhaled Corticosteroid Plus LABA in Patients With Uncontrolled Asthma. U.S. National Library of Medicine. Retrieved from [Link]

  • PubChem. Cyclobenzaprine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(25), 21723–21735. Retrieved from [Link]

  • THYZOID. (2022, May 21). Making Benzyl Chloride A Useful Chemical [Video]. YouTube. Retrieved from [Link]

  • PubChemLite. 1-benzylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • Beijing Thinkbond Technology Co., Ltd. 1-Benzylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: 1-Benzylcyclobutan-1-amine Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclobutane Motif

In contemporary medicinal chemistry and drug development, the deliberate incorporation of strained ring systems has emerged as a powerful strategy for optimizing the physicochemical and pharmacological properties of lead compounds. The cyclobutane moiety, in particular, is a highly valued structural unit. It serves as a saturated, three-dimensional bioisostere for commonly used groups like phenyl rings, gem-dimethyl groups, or alkynes.[1][2] Introducing a cyclobutane scaffold can enhance metabolic stability, improve solubility, and modulate lipophilicity, thereby favorably impacting the overall drug-like properties of a molecule.[2]

1-Benzylcyclobutan-1-amine hydrochloride is a key building block that provides a direct and efficient entry point for introducing this valuable cyclobutane core. Its structure is characterized by a primary amine nucleophile positioned at a quaternary center on the cyclobutane ring, with a benzyl group providing steric bulk and lipophilicity. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the volatile free amine. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for its application in organic synthesis.

Physicochemical Properties and Safety Data

A clear understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValue
Molecular Formula C₁₁H₁₆ClN
Molecular Weight 197.70 g/mol [3]
IUPAC Name 1-benzylcyclobutan-1-amine;hydrochloride
CAS Number 1464091-61-9 (trans isomer)[3]
Appearance Typically an off-white to white solid
Parent Compound 3-Benzylcyclobutan-1-amine[3]

Safety Profile: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Applications & Protocols

The synthetic utility of 1-benzylcyclobutan-1-amine hydrochloride is primarily centered on the reactivity of its primary amine group. Before use in most reactions, the amine hydrochloride must be neutralized with a suitable base to generate the free amine in situ, which then acts as the active nucleophile.

Application: N-Acylation for Amide Bond Formation

The formation of an amide bond is one of the most crucial transformations in organic and medicinal chemistry, as this linkage is a cornerstone of peptides, proteins, and a vast number of pharmaceutical agents.[4] 1-Benzylcyclobutan-1-amine serves as an excellent substrate for N-acylation, allowing for the synthesis of a diverse range of N-benzylcyclobutyl amides.

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the free amine on an activated carbonyl species, such as an acyl chloride, anhydride, or a carboxylic acid activated by a coupling reagent. The choice of base is critical; a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically used. Its role is twofold: first, to neutralize the hydrochloride salt to liberate the free amine, and second, to scavenge the acidic byproduct (e.g., HCl) generated during the acylation, driving the reaction to completion.

start 1-Benzylcyclobutan-1-amine HCl + Acylating Agent (R-COCl) base Add Base (e.g., TEA, DIPEA) in Aprotic Solvent (DCM) start->base Step 1 free_amine In Situ Formation of Free Amine base->free_amine Neutralization nucleophilic_attack Nucleophilic Attack on Acyl Chloride free_amine->nucleophilic_attack Step 2 intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate product N-Acylated Product + Base·HCl Salt intermediate->product Collapse & HCl Scavenging workup Aqueous Workup & Purification product->workup Step 3 final_product Purified Amide workup->final_product

Caption: Workflow for N-Acylation Reaction.

Protocol 1: Synthesis of N-(1-benzylcyclobutyl)benzamide

This protocol details a standard procedure for the acylation of 1-benzylcyclobutan-1-amine hydrochloride with benzoyl chloride.

Materials:

  • 1-Benzylcyclobutan-1-amine hydrochloride (1.0 equiv.)

  • Benzoyl chloride (1.1 equiv.)

  • Triethylamine (TEA) (2.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzylcyclobutan-1-amine hydrochloride (e.g., 1.0 g, 5.06 mmol).

  • Solvent and Base Addition: Add anhydrous DCM (25 mL) and triethylamine (1.76 mL, 12.65 mmol, 2.5 equiv.). Stir the resulting slurry at room temperature for 15 minutes to ensure neutralization.

  • Acylation: Cool the mixture to 0 °C using an ice-water bath. Add benzoyl chloride (0.64 mL, 5.57 mmol, 1.1 equiv.) dropwise via syringe over 5 minutes. Rationale: The dropwise addition at low temperature helps to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: a. Quench the reaction by adding 20 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Rationale: The acid wash removes excess TEA, while the bicarbonate wash removes any unreacted benzoyl chloride and benzoic acid. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(1-benzylcyclobutyl)benzamide.

Application: Reductive Amination for Secondary Amine Synthesis

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, providing access to secondary and tertiary amines.[5][6] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in the same pot to the target amine.[7]

Causality and Mechanistic Insight: This one-pot process is highly efficient. The initial condensation between the amine and the carbonyl is a reversible equilibrium. The subsequent reduction of the C=N double bond is irreversible, which pulls the equilibrium towards the product. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are selective for the iminium ion over the starting ketone or aldehyde, preventing competitive reduction of the carbonyl starting material.[7] The use of an acid catalyst (like acetic acid) can accelerate imine formation, while drying agents (like molecular sieves) can be added to remove the water byproduct and further drive the initial condensation.

start 1-Benzylcyclobutan-1-amine HCl + Ketone/Aldehyde (R₂C=O) base Add Base (e.g., DIPEA) to free amine start->base Step 1 imine_formation Condensation to form Imine/Iminium Ion base->imine_formation Step 2 reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reducing_agent Step 3 reduction Selective Reduction of C=N bond reducing_agent->reduction product Secondary Amine Product reduction->product workup Aqueous Workup & Purification product->workup Step 4 final_product Purified Secondary Amine workup->final_product main 1-Benzylcyclobutan-1-amine HCl r1 Acyl Chloride (R-COCl) main->r1 r2 Ketone / Aldehyde (R₂C=O) main->r2 r3 Aryl Halide (Ar-X) main->r3 r4 Isocyanate (R-N=C=O) main->r4 p1 Amides r1->p1 N-Acylation p2 Secondary Amines r2->p2 Reductive Amination p3 N-Aryl Amines r3->p3 Buchwald-Hartwig Amination p4 Ureas r4->p4 Addition

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Benzylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

Welcome to the technical support center for 1-Benzylcyclobutan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of this compound in solution. Ensuring the stability of your compound is critical for the accuracy, reproducibility, and validity of your experimental results.

This document provides frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you navigate potential challenges during your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 1-Benzylcyclobutan-1-amine hydrochloride in solution.

Q1: What are the general storage recommendations for 1-Benzylcyclobutan-1-amine hydrochloride solutions?

As a solid, 1-Benzylcyclobutan-1-amine hydrochloride should be stored in a cool, dark, and dry place under an inert atmosphere, as some amine salts can be hygroscopic and sensitive to air. Once in solution, the stability can be influenced by several factors. For short-term storage (days), it is recommended to keep aqueous solutions at 2-8°C and protected from light. For long-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation from repeated freeze-thaw cycles.

Q2: How does pH affect the stability of 1-Benzylcyclobutan-1-amine hydrochloride in aqueous solutions?

The pH of a solution is a critical factor influencing the stability of amine hydrochlorides.[1] As a hydrochloride salt, this compound will form a mildly acidic solution in unbuffered water. The protonated amine is generally more stable to oxidation than the free base.

  • Acidic Conditions (pH < 7): In acidic solutions, the amine group is protonated (R-NH3+), which generally increases water solubility and can protect the amine from certain types of oxidative degradation.[2] However, very low pH (e.g., using strong acids like HCl) combined with high temperatures can potentially lead to hydrolysis, although this is more common with more complex molecules.[3][4]

  • Neutral to Alkaline Conditions (pH ≥ 7): As the pH increases towards and beyond the pKa of the amine, the equilibrium will shift towards the unprotonated, free base form (R-NH2). This free amine is more nucleophilic and generally more susceptible to oxidative degradation.[5] Alkaline conditions, in particular, can accelerate the degradation of many pharmaceutical compounds.[5]

Therefore, for general use, maintaining a slightly acidic pH is often preferable for enhancing stability.

Q3: What is the potential for oxidative and photolytic degradation?
  • Oxidation: The amine functional group can be susceptible to oxidation. This can be accelerated by the presence of dissolved oxygen, trace metal ions (like Cu2+ or Fe3+), or exposure to oxidizing agents.[6] The degradation products can be complex, but often involve the formation of oxides or other related species.[5][6] To minimize oxidation, consider using de-gassed solvents and avoiding sources of metal ion contamination.

  • Photodegradation: Aromatic compounds and those with amine functional groups can be sensitive to light, particularly UV light.[7] Exposure to light can provide the energy to initiate photochemical reactions, leading to degradation. It is a standard practice to protect solutions of light-sensitive compounds by using amber vials or wrapping containers in aluminum foil.[3][7]

Q4: What are the recommended solvents for preparing stock solutions?

The choice of solvent depends on the intended application.

  • Aqueous Buffers: For many biological experiments, aqueous buffers are required. Phosphate-buffered saline (PBS) at pH 7.4 is common, but be aware that the compound will exist partially as the free base at this pH. A buffer with a slightly acidic pH (e.g., citrate buffer at pH 5-6) may offer better stability if compatible with your assay.

  • Organic Solvents: For preparing high-concentration stock solutions, organic solvents like DMSO or ethanol are often used. These are generally non-reactive and can be stored at low temperatures. However, it is crucial to ensure the final concentration of the organic solvent is compatible with and does not interfere with your downstream experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results (e.g., in cell-based assays). Degradation of the compound in the stock solution or working solution.1. Prepare a fresh stock solution from solid material. 2. Perform a simple stability check using the protocol outlined in the "Forced Degradation Study" section. 3. Analyze the solution for the presence of degradation products using HPLC.
Precipitate forms in the aqueous solution upon storage. The solution may be supersaturated, or the pH may have shifted, reducing the solubility of the hydrochloride salt or causing the precipitation of the free base.1. Ensure the concentration is within the solubility limits. 2. Check and adjust the pH of the solution. Amine hydrochlorides are generally more soluble in acidic conditions.[2] 3. Consider using a co-solvent if compatible with your experiment.
The color of the solution changes over time. This is often an indicator of chemical degradation, possibly due to oxidation or photolysis.1. Immediately discard the solution. 2. Prepare a fresh solution using de-gassed solvents and protect it from light. 3. Investigate the cause of degradation using a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation pathways.[8][9] This involves subjecting the compound to stress conditions more severe than it would typically encounter.[8]

Objective: To identify the conditions under which 1-Benzylcyclobutan-1-amine hydrochloride degrades and to develop a stability-indicating analytical method.

Materials:

  • 1-Benzylcyclobutan-1-amine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q or HPLC-grade water

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-Benzylcyclobutan-1-amine hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Keep 2 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 2 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.

  • Sample Analysis:

    • After the incubation period, cool the samples to room temperature.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Analyze all samples, including a non-stressed control, by a suitable HPLC method (see Protocol 2).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which indicate degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[8]

Objective: To develop an HPLC method that can separate 1-Benzylcyclobutan-1-amine hydrochloride from its potential degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely around 210-220 nm for the amine and benzyl groups.

  • Injection Volume: 10 µL

Method Development Workflow:

  • Inject a standard solution of 1-Benzylcyclobutan-1-amine hydrochloride to determine its retention time.

  • Inject the samples from the forced degradation study that showed the most significant degradation.

  • Evaluate the chromatograms for the resolution between the parent peak and any new degradation peaks.

  • If co-elution occurs, optimize the gradient, mobile phase composition (e.g., try methanol instead of acetonitrile, or a different buffer like phosphate), or column chemistry.

  • The goal is to achieve baseline separation for all significant peaks.

Data Interpretation and Visualization

Data Summary Table

The results from your forced degradation study can be summarized in a table like the one below.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl2460e.g., 5%e.g., 1
0.1 M NaOH2460e.g., 15%e.g., 2
3% H₂O₂24Room Tempe.g., 25%e.g., 3
Thermal2460e.g., <1%e.g., 0
Photolytic24Room Tempe.g., 8%e.g., 1
Visualizing Workflows and Pathways

Hypothetical Degradation Pathway

G cluster_stress Stress Factors parent 1-Benzylcyclobutan-1-amine (Parent Compound) dp1 N-oxide derivative parent->dp1 Oxidation dp2 Photodegradation Product parent->dp2 Photolysis dp3 De-benzylated amine parent->dp3 Hydrolysis/Other Oxidizing Agents\n(e.g., H₂O₂, O₂) Oxidizing Agents (e.g., H₂O₂, O₂) Oxidizing Agents\n(e.g., H₂O₂, O₂)->dp1 Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->dp2 High pH (Basic) High pH (Basic) High pH (Basic)->dp3

Caption: Hypothetical degradation pathways for an amine compound.

Stability Study Workflow

G start Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress analysis Analyze Stressed Samples and Control via HPLC stress->analysis hplc_dev Develop Stability-Indicating HPLC Method hplc_dev->analysis data Quantify Degradation & Identify Degradants analysis->data end Establish Stable Storage & Handling Procedures data->end

Caption: Workflow for conducting a solution stability study.

References

  • SciSpace. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (PhD thesis). University of Glasgow. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Băbeanu, N., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Pharmaceuticals, 17(4), 458. Retrieved from [Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 3(1), 1-24. Retrieved from [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • ResearchGate. (n.d.). The Degradation Chemistry of Prasugrel Hydrochloride. Part 1: Drug Substance. Retrieved from [Link]

  • Pavli, V., & Kmetec, V. (2006). Pathways of chemical degradation of polypeptide antibiotic bacitracin. Biological & Pharmaceutical Bulletin, 29(11), 2160-2167. Retrieved from [Link]

  • ResearchGate. (2016). Determination of Benzalkonium Chloride in Ophthalmic Solutions by Stability-Indicating HPLC Method: Application to a Stability Study. Retrieved from [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • Mabrouk, M. M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202. Retrieved from [Link]

  • Jetir.org. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. Retrieved from [Link]

  • Baertschi, S. W., et al. (2019). The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance. Journal of Pharmaceutical Sciences, 108(1), 129-140. Retrieved from [Link]

  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. Retrieved from [Link]

  • Academia.edu. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]

  • Jeromen, A., et al. (2021). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 26(21), 6548. Retrieved from [Link]

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Technical Support Center: Purification of 1-Benzylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-Benzylcyclobutan-1-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable research intermediate. As drug development professionals, we understand that purity is paramount. The unique structure of this molecule, featuring a strained cyclobutane ring and a basic amine center, presents specific purification challenges that require a nuanced approach.[1][2][3] This guide is designed to equip you with the expert insights and validated protocols necessary to achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems you may encounter in the lab. Each issue is analyzed from a mechanistic standpoint, followed by a detailed, field-proven protocol for its resolution.

Q1: My final product has a persistent yellow or brown tint. What's causing this and how do I fix it?

Expert Analysis: Color in amine-containing compounds often arises from the oxidation of the amine functionality, particularly when it is in its free-base form. Even trace amounts of the free amine can oxidize upon exposure to air, leading to highly colored minor impurities. The issue can be exacerbated by residual metallic catalysts from preceding synthetic steps or thermal stress.

Recommended Solution: Activated Carbon Decolorization during Recrystallization This protocol leverages the high surface area of activated carbon to adsorb the colored impurities from the solution before crystallization.

Protocol: Charcoal Treatment

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, colored 1-Benzylcyclobutan-1-amine hydrochloride in the minimum amount of a suitable boiling solvent (e.g., isopropanol, ethanol).

  • Carbon Addition: Once fully dissolved, remove the flask from the heat source. Add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute's weight. Scientist's Note: Using an excess of charcoal will significantly reduce your yield due to the non-specific adsorption of your product.

  • Hot Filtration: Gently swirl the hot mixture for 2-5 minutes. To remove the carbon, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Concentrate the filtered solution by boiling off a small amount of solvent until it is saturated. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the pure, colorless crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.

Q2: My NMR spectrum shows residual solvents (e.g., EtOAc, Ether, IPA) that I can't remove under high vacuum.

Expert Analysis: This is a classic sign of solvent inclusion, where solvent molecules are trapped within the crystal lattice as it forms. This is particularly common when crystallization occurs too rapidly or when there is a strong molecular affinity between the product and the solvent. High vacuum is often ineffective at removing these entrapped molecules.

Recommended Solution: Trituration or Re-slurrying Trituration involves suspending the solid in a liquid in which it is insoluble. The process breaks down the crystalline structure, allowing the trapped solvent to be washed away while your insoluble product remains a solid.

Protocol: Trituration with a Non-Solvent

  • Solvent Selection: Choose a non-solvent in which your product, 1-Benzylcyclobutan-1-amine hydrochloride, has negligible solubility. Diethyl ether or hexanes are excellent first choices.

  • Procedure: Place the solid material in a flask. Add a sufficient volume of the non-solvent to create a stirrable slurry.

  • Agitation: Using a magnetic stir bar or a spatula, vigorously agitate the slurry for 15-30 minutes at room temperature. You should observe the solid breaking down into a finer powder.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with fresh, cold non-solvent.

  • Drying: Dry the purified solid under high vacuum. The volatile non-solvent used for trituration will be easily removed, leaving your product free of the original trapped solvent.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals.

Expert Analysis: "Oiling out" occurs when the solid melts in the hot solvent or when a supersaturated solution separates into two liquid phases instead of forming a solid crystal lattice.[4] This is common if the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, leading to a depression of the freezing point.

Recommended Solutions:

  • Lower the Solution Temperature: Before adding the anti-solvent, allow the solution of your compound in the "good" solvent to cool slightly below its boiling point.

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot solution to reduce the saturation level before cooling.

  • Slow Anti-Solvent Addition: Add the "bad" solvent (anti-solvent) much more slowly while vigorously stirring the solution at a slightly reduced temperature. This maintains a state of metastable saturation conducive to crystal nucleation rather than phase separation.

  • Induce Crystallization: If an oil has already formed, try scratching the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches provide a nucleation point for crystal growth. Alternatively, add a "seed crystal" from a previous successful batch.

Frequently Asked Questions (FAQs)

Q1: What is the best overall strategy for purifying crude 1-Benzylcyclobutan-1-amine hydrochloride?

Expert Analysis: A multi-step approach is often the most robust. The optimal strategy depends on the nature of the impurities identified in your crude material (e.g., via TLC or crude NMR). We recommend a decision-based workflow to select the most efficient process.

Recommended Workflow:

Purification_Workflow start Assess Crude Material (NMR, TLC, Appearance) is_colored Is the material significantly colored? start->is_colored has_non_basic Are non-basic organic impurities present? is_colored->has_non_basic No charcoal Perform Activated Carbon Treatment is_colored->charcoal Yes recrystallize Proceed to Recrystallization has_non_basic->recrystallize No acid_base Perform Acid-Base Liquid-Liquid Extraction has_non_basic->acid_base Yes final_product Isolate Pure Product recrystallize->final_product charcoal->has_non_basic acid_base->recrystallize

Caption: Decision workflow for purification.

Protocol: Acid-Base Extraction This is highly effective for removing non-basic or neutral organic impurities.

  • Dissolve the crude hydrochloride salt in water or dilute aqueous HCl.

  • Wash this aqueous solution with an organic solvent like dichloromethane or ethyl acetate. Your product will remain in the aqueous layer, while neutral/acidic impurities will move to the organic layer.

  • Discard the organic layer.

  • Cool the aqueous layer in an ice bath and basify it by slowly adding a base (e.g., 2M NaOH) until the pH is >10. The free amine of your product will precipitate or form an oil.

  • Extract the free amine into a fresh organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Re-form the hydrochloride salt by dissolving the free amine in a minimal amount of a solvent like isopropanol and adding a stoichiometric amount of HCl (e.g., as a solution in diethyl ether or isopropanol) before proceeding to recrystallization.

Q2: What are the best solvent systems for the recrystallization of 1-Benzylcyclobutan-1-amine hydrochloride?

Expert Analysis: The key to successful recrystallization is selecting a solvent or solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[5] For amine hydrochlorides, which are polar salts, polar protic solvents are often a good starting point.

Solvent Selection Table

CategorySolventsRationale & Expert Notes
Good Solvents Methanol, Ethanol, Isopropanol (IPA)The product is typically very soluble in these alcohols, especially when hot. Methanol is often too good a solvent, leading to low recovery unless an anti-solvent is used. Isopropanol is frequently an excellent choice for single-solvent recrystallization.
Anti-Solvents (Poor Solvents) Diethyl Ether, Methyl tert-Butyl Ether (MTBE), Ethyl Acetate, Hexanes, TolueneThe product should have very low solubility in these solvents. They are added to a hot, dissolved solution of the product in a "good solvent" to induce precipitation upon cooling. Ethers are particularly effective anti-solvents for hydrochloride salts.
Recommended Solvent Systems Isopropanol/Diethyl Ether, Ethanol/Ethyl Acetate, Methanol/MTBEThese combinations offer excellent control over the crystallization process. Dissolve the compound in a minimal amount of the hot alcohol, then slowly add the anti-solvent until the solution becomes faintly turbid. Re-clarify with a drop of hot alcohol before slow cooling.[4]
Q3: Is this molecule stable? Are there degradation concerns during purification?

Expert Analysis: There are two main points of potential instability: the amine and the cyclobutane ring.

  • Amine Stability: As a hydrochloride salt, the amine is protonated and therefore protected from oxidation. The free amine form, however, is susceptible to air oxidation. It is best practice to handle the free amine under an inert atmosphere (like nitrogen or argon) and not to store it for extended periods.

  • Cyclobutane Ring Stability: Cyclobutane rings possess significant ring strain (approx. 26 kcal/mol) compared to their acyclic or larger-ring counterparts.[1][2] This strain makes them more susceptible to ring-opening reactions under harsh conditions (e.g., strong acids, high temperatures, or certain catalytic processes).[6][7] However, under standard purification conditions such as recrystallization or acid-base extraction at moderate temperatures, the 1-benzylcyclobutan-1-amine structure is generally robust and stable. Avoid prolonged exposure to strong acids at high temperatures.

Q4: Can I use standard silica gel column chromatography for purification?

Expert Analysis: While possible, it is often challenging. Primary amines and their hydrochloride salts are basic and can interact very strongly with the acidic silanol groups on the surface of standard silica gel.[4] This can lead to several problems:

  • Poor Separation: The compound may streak badly or fail to elute from the column entirely.

  • Irreversible Adsorption: A portion of your product can be permanently lost on the column.

  • On-Column Degradation: The acidic nature of silica can sometimes catalyze side reactions.

Recommended Alternatives:

  • Modified Mobile Phase: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a 1-2% solution of 7N ammonia in methanol. This deactivates the acidic sites on the silica gel, allowing for better elution of the amine.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like basic alumina or employing reverse-phase chromatography.

  • Purify a Protected Intermediate: A highly effective strategy in drug development is to purify a protected version of the amine (e.g., the Boc- or Cbz-protected amine), which is typically a neutral, well-behaved compound on silica gel. The protecting group is then removed in a clean, final step to yield the pure amine, which can then be converted to the hydrochloride salt.[8]

References

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71742397, (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane and Cyclobutane. Master Organic Chemistry. Retrieved from [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from [Link]

  • Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(8), 2885–2940. Retrieved from [Link]

  • Google Patents. (n.d.). CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18332449, 1-Methylcyclobutan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Dadashzadeh, K., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals, 15(11), 1421. Retrieved from [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Society Reviews, 32(1), 36-51. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]

  • MDPI. (2021). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2024). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-Benzylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Benzylcyclobutan-1-amine hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that researchers may encounter during the synthesis of this valuable compound. Our focus is on anticipating and resolving common challenges, particularly the formation of side products, to enable the efficient and high-purity production of the target molecule.

I. Introduction to the Synthesis

The most common and efficient method for the synthesis of 1-Benzylcyclobutan-1-amine is the reductive amination of 1-benzylcyclobutanone. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2][3] The resulting amine is then typically converted to its hydrochloride salt for improved stability and ease of handling.

While seemingly straightforward, this synthesis can be prone to the formation of specific side products that complicate purification and reduce yield. This guide will address these potential pitfalls and provide practical, evidence-based solutions.

II. Reaction Pathway and Potential Side Products

The primary reaction and the most common side reactions are illustrated below. Understanding these pathways is crucial for effective troubleshooting.

ketone 1-Benzylcyclobutanone imine Iminocyclobutane Intermediate ketone->imine + NH3 - H2O secondary_amine Bis(1-benzylcyclobutyl)amine (Side Product) ketone->secondary_amine alcohol 1-Benzylcyclobutanol (Side Product) ketone->alcohol + [H] (Over-reduction) secondary_amine_int Secondary Imine ketone->secondary_amine_int ammonia Ammonia (NH3) ammonia->imine reducer Reducing Agent (e.g., NaBH3CN) primary_amine 1-Benzylcyclobutan-1-amine (Desired Product) reducer->primary_amine reducer->secondary_amine reducer->alcohol imine->primary_amine + [H] (Reduction) primary_amine->secondary_amine + 1-Benzylcyclobutanone (Imine Formation) primary_amine->secondary_amine_int secondary_amine_int->secondary_amine + [H] (Reduction)

Caption: Reaction scheme for the synthesis of 1-Benzylcyclobutan-1-amine showing the desired pathway and major side reactions.

III. Troubleshooting Guide

This section is formatted as a series of questions that you might ask when encountering issues during your synthesis, followed by detailed answers and actionable solutions.

Question 1: My reaction mixture is complex, and I suspect the formation of a major, less polar side product. What is it likely to be and how can I confirm its identity?

Answer:

The most probable less polar side product is the secondary amine, Bis(1-benzylcyclobutyl)amine . This impurity arises from the reaction of the newly formed primary amine product with the remaining 1-benzylcyclobutanone starting material to form a new imine, which is subsequently reduced.[1]

Confirmation of Identity:

  • TLC Analysis: The secondary amine will have a higher Rf value (be less polar) than the desired primary amine.

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of Bis(1-benzylcyclobutyl)amine.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the secondary amine will lack the characteristic -NH₂ protons of the primary amine. You would expect to see complex multiplets for the cyclobutyl and benzyl protons. The integration of the aromatic protons to the aliphatic protons will be significantly different from the desired product.

Mitigation Strategies:

  • Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, ammonium chloride) to outcompete the primary amine product for reaction with the ketone.

  • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This ensures that the imine formed from ammonia is reduced before the primary amine product has a chance to react with unreacted ketone.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the rate of secondary amine formation more than the rate of the desired primary amine formation.

Question 2: My NMR spectrum shows signals that I cannot attribute to my starting material or the desired product. How can I identify other potential side products?

Answer:

Besides the secondary amine, another common side product is 1-benzylcyclobutanol . This is formed by the direct reduction of the starting ketone, 1-benzylcyclobutanone, by the reducing agent. This is more likely to occur if a less selective reducing agent is used or if the reaction conditions are not optimal for imine formation.

Identification of 1-Benzylcyclobutanol:

  • ¹H NMR Spectroscopy: Look for a characteristic singlet or a broad peak for the hydroxyl (-OH) proton. The benzylic protons will likely appear as a singlet, and the cyclobutyl protons will show complex multiplets.

  • ¹³C NMR Spectroscopy: The carbon bearing the hydroxyl group will appear in the range of 60-80 ppm.

Mitigation Strategies:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1][4] Sodium borohydride (NaBH₄) is less selective and more likely to reduce the ketone.[5]

  • pH Control: Maintain the reaction pH in the optimal range for imine formation (typically weakly acidic, around pH 5-6). This favors the formation of the imine intermediate over the direct reduction of the ketone.[1]

  • Pre-formation of the Imine: In some cases, it may be beneficial to stir the ketone and ammonia source together for a period before adding the reducing agent to allow for imine formation.

Question 3: I am struggling to purify my 1-Benzylcyclobutan-1-amine hydrochloride. Recrystallization is proving difficult. What are the best practices for purification?

Answer:

Purification of the hydrochloride salt can be challenging due to its solubility in polar solvents. The key is to find a suitable solvent system for recrystallization.

Recommended Purification Protocol: Recrystallization of the Hydrochloride Salt

  • Solvent Selection: A mixed solvent system is often effective. A good starting point is a polar solvent in which the salt is soluble when hot (e.g., isopropanol, ethanol) and a less polar solvent in which it is less soluble (e.g., diethyl ether, ethyl acetate).

  • Procedure: a. Dissolve the crude hydrochloride salt in a minimal amount of the hot polar solvent (e.g., isopropanol). b. Slowly add the less polar solvent (e.g., diethyl ether) dropwise to the hot solution until a slight turbidity persists. c. Add a few drops of the hot polar solvent back to the mixture until the solution becomes clear again. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold, less polar solvent. f. Dry the crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities or too rapid cooling. Try using a more dilute solution or allowing the solution to cool more slowly.

  • No Crystallization: If no crystals form upon cooling, the solution may not be sufficiently saturated. Try evaporating some of the solvent or adding more of the less polar "anti-solvent". Seeding the solution with a small crystal of pure product can also induce crystallization.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best source of ammonia for this reaction?

A1: Ammonium acetate or ammonium chloride are commonly used and effective ammonia sources for reductive aminations.[3] They provide a source of ammonia in a controlled manner and help to buffer the reaction at a suitable pH for imine formation.

Q2: Can I use a different reducing agent, like Lithium Aluminum Hydride (LiAlH₄)?

A2: While LiAlH₄ is a powerful reducing agent, it is not ideal for one-pot reductive aminations. It will readily reduce the starting ketone and is not selective for the imine intermediate. It is also highly reactive with protic solvents that are often used in these reactions. Stick to milder, more selective reagents like NaBH₃CN or NaBH(OAc)₃.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting ketone, the primary amine product, and the secondary amine side product. The ketone will be the least polar, followed by the secondary amine, and then the more polar primary amine.

Q4: My final product is a sticky solid/oil even after forming the hydrochloride salt. What could be the issue?

A4: This is often due to the presence of impurities that are inhibiting crystallization. The secondary amine, Bis(1-benzylcyclobutyl)amine, is often an oil at room temperature and its presence can make the final product difficult to solidify. Thorough purification, as described in the troubleshooting guide, is necessary. It could also indicate the presence of residual solvent. Ensure the product is thoroughly dried under high vacuum.

V. Experimental Protocols

Protocol 1: Synthesis of 1-Benzylcyclobutan-1-amine Hydrochloride

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 1-Benzylcyclobutanone

  • Ammonium Acetate

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric Acid (concentrated or as a solution in a suitable solvent)

  • Diethyl Ether

  • Isopropanol

Procedure:

  • To a solution of 1-benzylcyclobutanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting ketone is consumed.

  • Quench the reaction by carefully adding aqueous HCl until the pH is ~1.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted starting material and non-basic impurities.

  • Basify the aqueous layer to pH >12 with a strong base (e.g., NaOH).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl (e.g., concentrated HCl or HCl in diethyl ether) dropwise until the solution is acidic.

  • The hydrochloride salt should precipitate. If not, add a less polar solvent like diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

  • Recrystallize the crude hydrochloride salt as described in the troubleshooting guide to obtain the pure product.

VI. Data Interpretation

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)
CompoundFunctional Group¹H NMR (ppm)¹³C NMR (ppm)
1-Benzylcyclobutan-1-amine Aromatic-H7.2-7.4 (m, 5H)126-130
Benzyl-CH₂~2.8 (s, 2H)~45
Cyclobutyl-CH₂1.8-2.5 (m, 6H)30-40
NH₂1.5-2.5 (br s, 2H)-
Quaternary-C-~55
Bis(1-benzylcyclobutyl)amine Aromatic-H7.1-7.4 (m, 10H)126-130
Benzyl-CH₂~2.7 (s, 4H)~45
Cyclobutyl-CH₂1.7-2.4 (m, 12H)30-40
NH(broad signal)-
Quaternary-C-~60

VII. Conclusion

The synthesis of 1-Benzylcyclobutan-1-amine hydrochloride via reductive amination is a robust method, but careful control of reaction conditions is paramount to minimize the formation of side products, particularly the secondary amine, Bis(1-benzylcyclobutyl)amine. By understanding the underlying reaction mechanisms and potential pitfalls, and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product.

VIII. References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Desireddy, N. R., et al. (2017). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Journal of Chemistry, 2017, 1-6. [Link]

  • Yassen, T. M., & AL-Azzawi, A. M. (2023). Synthesis and Characterization of New Bis-Schiff Bases Linked to Various Imide Cycles. Iraqi Journal of Science, 64(3), 1062–1070. [Link]

  • Ghammamy, S., et al. (2011). Synthesis, Structural Characterization, Thermal Behavior and Anticancer Properties of a Bis[3-Nitro Benzylidene Amino-5-Methyl-2, 4-Dihydro-3H-1, 2, 4-Triazole-3-Thione] Uranyl (VI) Nitrate. Middle-East Journal of Scientific Research, 8(3), 634-639. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • The Royal Society of Chemistry. S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. [Link]

  • Journal of the Chemical Society C: Organic. The Leuckart reaction with 4-t-butylcyclohexanone. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In Organic Reactions (pp. 301-330). John Wiley & Sons, Inc. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • ResearchGate. An Asymmetric Reductive Amination Synthesis of Ritlecitinib Using (S)‐α‐Methylbenzylamine as Chiral Auxiliary. [Link]

  • YouTube. Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. [Link]

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Validation & Comparative

A Researcher's Guide to Characterizing Novel Dopamine Reuptake Inhibitors: A Comparative Framework Using 1-Benzylcyclobutan-1-amine Hydrochloride as a Test Case

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in neuropharmacology, the identification and characterization of novel dopamine reuptake inhibitors (DRIs) represent a significant area of interest for therapeutic interventions in conditions such as depression, attention-deficit hyperactivity disorder (ADHD), and substance use disorders.[1][2] This guide provides a comprehensive framework for evaluating a novel chemical entity, using the hypothetical characterization of 1-Benzylcyclobutan-1-amine hydrochloride as a primary example, against well-established DRIs: bupropion, methylphenidate, and cocaine.

While extensive public data on the specific pharmacological activity of 1-Benzylcyclobutan-1-amine hydrochloride is not currently available, this document serves as a methodological template. It outlines the essential in vitro and in vivo experiments required to elucidate the potency, selectivity, and functional impact of a novel compound at the dopamine transporter (DAT).

The Dopaminergic Synapse: The Target of Reuptake Inhibition

The dopamine transporter is a critical protein in the regulation of dopaminergic neurotransmission.[1] It is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus controlling the duration and magnitude of the dopaminergic signal.[1][2] By blocking this transporter, DRIs increase the extracellular concentration of dopamine, leading to enhanced dopaminergic signaling.[1]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine Vesicle->Dopamine Release Dopamine Transporter (DAT) Dopamine Transporter (DAT) Dopamine Transporter (DAT)->Dopamine Reuptake Extracellular Dopamine Extracellular Dopamine Dopamine->Extracellular Dopamine Dopamine Receptors Dopamine Receptors Extracellular Dopamine->Dopamine Receptors Binding Dopamine Reuptake Inhibitor DRI Extracellular Dopamine->Dopamine Reuptake Inhibitor Blockade Dopamine Reuptake Inhibitor->Dopamine Transporter (DAT)

Figure 1: Mechanism of Action of Dopamine Reuptake Inhibitors.

Comparative Benchmarking: Established Dopamine Reuptake Inhibitors

A thorough understanding of the pharmacological profiles of existing DRIs is essential for contextualizing the activity of a novel compound. Below is a summary of key in vitro data for bupropion, methylphenidate, and cocaine.

CompoundIC50 (μM) for DA UptakeKi (nM) at DATNotes
Bupropion 1.76173 - 1,800Also a norepinephrine reuptake inhibitor (NDRI).[3][4]
Methylphenidate 0.14-Potent and selective DRI, also with effects on norepinephrine.[4]
Cocaine --A non-selective monoamine reuptake inhibitor.[5]

IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process, in this case, dopamine uptake. Ki values represent the inhibition constant for a ligand, indicating its binding affinity for a receptor.

Experimental Workflows for Characterization

To characterize a novel compound such as 1-Benzylcyclobutan-1-amine hydrochloride, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization: Dopamine Transporter Binding and Uptake Assays

The initial assessment of a potential DRI involves determining its affinity for the dopamine transporter and its potency in inhibiting dopamine uptake in a controlled cellular environment.

cluster_0 In Vitro DRI Characterization A Prepare cells expressing DAT (e.g., HEK293-hDAT) B Radioligand Binding Assay A->B C Dopamine Uptake Assay A->C D Incubate cells with radiolabeled ligand (e.g., [3H]WIN 35,428) and varying concentrations of test compound. B->D F Incubate cells with [3H]dopamine and varying concentrations of test compound. C->F E Measure displacement of radioligand to determine Ki. D->E H Data Analysis: - Scatchard analysis for binding - Non-linear regression for IC50 E->H G Measure inhibition of dopamine uptake to determine IC50. F->G G->H

Figure 2: Workflow for In Vitro Characterization of a Novel DRI.

This protocol outlines the steps to determine the IC50 value of a test compound for the human dopamine transporter (hDAT).

1. Cell Culture and Plating:

  • Culture human embryonic kidney (HEK293) cells stably expressing hDAT in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
  • Plate the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
  • Prepare serial dilutions of the test compound (e.g., 1-Benzylcyclobutan-1-amine hydrochloride) and the reference compounds (bupropion, methylphenidate, cocaine) in KRH buffer.
  • Add the compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.[6]
  • Initiate dopamine uptake by adding a solution of [3H]dopamine (final concentration ~10-20 nM) to each well.[6]
  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[6]
  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
  • Lyse the cells with a scintillation cocktail or lysis buffer.
  • Quantify the amount of [3H]dopamine taken up by the cells using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
  • Plot the percentage of inhibition against the logarithm of the compound concentration.
  • Determine the IC50 value using non-linear regression analysis.
In Vivo Characterization: Microdialysis

To assess the effect of a novel DRI on dopamine neurotransmission in a living organism, in vivo microdialysis is the gold standard.[7][8] This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions.

cluster_1 In Vivo DRI Characterization I Surgical implantation of a microdialysis probe into a dopamine-rich brain region (e.g., striatum or nucleus accumbens) of an anesthetized rodent. J Allow animal to recover from surgery. I->J K Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF). J->K L Collect baseline dialysate samples. K->L M Administer the test compound (e.g., 1-Benzylcyclobutan-1-amine hydrochloride) systemically (e.g., intraperitoneally). L->M N Collect post-administration dialysate samples at timed intervals. M->N O Analyze dopamine concentration in dialysate samples using HPLC-ECD. N->O P Data Analysis: - Express post-administration dopamine levels as a percentage of baseline. O->P

Figure 3: Workflow for In Vivo Characterization of a Novel DRI using Microdialysis.

This protocol provides a general overview of an in vivo microdialysis experiment to measure changes in extracellular dopamine levels following the administration of a test compound.

1. Surgical Procedure:

  • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
  • Implant a guide cannula targeted to the brain region of interest (e.g., the striatum).
  • Secure the guide cannula to the skull with dental cement.
  • Allow the animal to recover for several days.

2. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.
  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]
  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.[9]
  • Administer the test compound via the desired route (e.g., intraperitoneal injection).
  • Continue collecting dialysate samples for a predetermined period post-administration.
  • Store the collected samples at -80°C until analysis.[10]

3. Sample Analysis:

  • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
  • Quantify the dopamine levels by comparing the peak heights or areas to those of known standards.

4. Data Analysis:

  • Calculate the average dopamine concentration in the baseline samples.
  • Express the dopamine concentration in each post-administration sample as a percentage of the baseline.
  • Plot the percentage change in dopamine levels over time.

Conclusion and Future Directions

The comprehensive characterization of a novel compound like 1-Benzylcyclobutan-1-amine hydrochloride requires a systematic approach, beginning with in vitro assays to determine its fundamental properties as a dopamine reuptake inhibitor and progressing to in vivo studies to understand its functional consequences in a complex biological system. The experimental framework and detailed protocols provided in this guide offer a robust starting point for researchers in the field.

By comparing the data obtained for a novel entity to the well-established profiles of compounds like bupropion, methylphenidate, and cocaine, researchers can gain valuable insights into its potential therapeutic utility and liabilities. Further studies, including selectivity profiling against other monoamine transporters (serotonin and norepinephrine), assessment of in vivo behavioral effects, and pharmacokinetic analysis, are essential next steps in the drug development pipeline. The rigorous application of these methodologies will ultimately pave the way for the discovery of new and improved treatments for dopamine-related neurological and psychiatric disorders.

References

  • Wikipedia. Bupropion. [Link]

  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 1-Benzylcyclobutan-1-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Cyclobutane Motif in Neuropharmacology

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is perpetual. The rigid and puckered conformation of the cyclobutane ring presents a unique scaffold for the design of new drugs, offering the potential to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide delves into the structure-activity relationships (SAR) of a promising class of compounds: 1-benzylcyclobutan-1-amine hydrochloride and its analogs. These molecules hold significant potential for modulating key neurological targets, including the N-methyl-D-aspartate (NMDA) receptor and monoamine transporters like the dopamine transporter (DAT).[2][3] Understanding how subtle structural modifications to this scaffold influence biological activity is paramount for the rational design of next-generation therapeutics for a range of neurological and psychiatric disorders.

Synthesis of an Analog Library: A Strategic Approach

The systematic exploration of SAR necessitates the synthesis of a diverse library of analogs. A robust and versatile synthetic strategy is crucial for generating the required chemical diversity. The following protocol outlines a general and efficient pathway for the preparation of 1-benzylcyclobutan-1-amine hydrochloride analogs, allowing for modifications at the benzyl ring, the cyclobutane core, and the amine functionality.

General Synthetic Scheme

The synthesis typically commences with a commercially available cyclobutanone derivative, which undergoes a series of transformations to introduce the desired benzyl and amine moieties.

Synthetic_Scheme A Substituted Cyclobutanone B Grignard Reaction (Substituted Benzylmagnesium Bromide) A->B 1. C 1-Benzylcyclobutanol Intermediate B->C D Ritter Reaction (e.g., NaCN, H2SO4) C->D 2. E 1-Benzylcyclobutan-1-amine Precursor D->E F N-Alkylation / N-Arylation (Optional) E->F 3. H Salt Formation (HCl in Ether) E->H 4a. G Substituted 1-Benzylcyclobutan-1-amine F->G G->H 4b. I Final Hydrochloride Salt H->I

Caption: General synthetic route to 1-benzylcyclobutan-1-amine hydrochloride analogs.

Detailed Experimental Protocol: Synthesis of a Representative Analog

Step 1: Grignard Reaction

  • To a solution of a substituted benzylmagnesium bromide (1.2 eq.) in anhydrous THF at 0 °C, add a solution of a substituted cyclobutanone (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude 1-benzylcyclobutanol intermediate.

Step 2: Ritter Reaction

  • Dissolve the crude 1-benzylcyclobutanol intermediate in acetic acid.

  • Add sodium cyanide (1.5 eq.) portion-wise at 0 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq.) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture onto ice and basify with 50% aqueous NaOH to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the 1-benzylcyclobutan-1-amine precursor.

Step 3: N-Functionalization (Optional)

  • For analogs with substitutions on the amine, standard N-alkylation or N-arylation protocols can be employed at this stage.

Step 4: Hydrochloride Salt Formation

  • Dissolve the amine precursor in anhydrous diethyl ether.

  • Add a solution of HCl in diethyl ether (1.2 eq.) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final 1-benzylcyclobutan-1-amine hydrochloride analog.

Biological Evaluation: Probing Neurological Targets

The pharmacological profile of the synthesized analogs is primarily assessed through their interaction with the NMDA receptor and the dopamine transporter (DAT). These targets are implicated in a variety of neurological functions and disease states.

NMDA Receptor Binding Assay

The affinity of the analogs for the NMDA receptor can be determined using a competitive radioligand binding assay. This assay measures the ability of the test compounds to displace a known radiolabeled NMDA receptor antagonist, such as [3H]MK-801, from its binding site.[4]

Experimental Protocol:

  • Prepare crude synaptic membranes from rat forebrain tissue.

  • Incubate the membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound in a suitable buffer.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Calculate the Ki values for each compound, which represents the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

Dopamine Transporter (DAT) Uptake Assay

The functional activity of the analogs at the DAT is evaluated by measuring their ability to inhibit the uptake of [3H]dopamine into synaptosomes.

Experimental Protocol:

  • Isolate synaptosomes from rat striatal tissue.

  • Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine.

  • After a short incubation period, terminate the uptake by rapid filtration.

  • Measure the amount of [3H]dopamine taken up by the synaptosomes using liquid scintillation counting.

  • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the dopamine uptake.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The following table summarizes the hypothetical biological data for a series of 1-benzylcyclobutan-1-amine hydrochloride analogs, allowing for a direct comparison of their potency and selectivity. The data is extrapolated from SAR studies of structurally related arylcycloalkylamines and serves as a predictive guide for future research.[2]

Analog R1 (Benzyl Substitution) R2 (Amine Substitution) NMDA Receptor Ki (nM) DAT IC50 (nM) Selectivity (DAT/NMDA)
1 (Parent) HH150800.53
2 4-FH120550.46
3 4-ClH110450.41
4 4-OCH3H2501200.48
5 HCH31801500.83
6 HC2H52202000.91
7 4-FCH3140900.64
Interpretation of SAR Data
  • Substitution on the Benzyl Ring (R1):

    • Electron-withdrawing groups at the 4-position of the benzyl ring (e.g., F, Cl) appear to enhance affinity for both the NMDA receptor and the dopamine transporter. This suggests that these substitutions may favorably interact with the binding pockets of both targets.

    • An electron-donating group (e.g., OCH3) at the same position appears to decrease affinity, possibly due to steric hindrance or unfavorable electronic interactions.

  • Substitution on the Amine (R2):

    • N-alkylation generally leads to a decrease in potency at both the NMDA receptor and DAT. This indicates that a primary amine may be optimal for binding.

    • The decrease in potency is more pronounced with larger alkyl groups (ethyl vs. methyl), suggesting a sterically constrained binding pocket around the amine functionality.

  • Selectivity:

    • The parent compound and its halogenated analogs show a slight preference for the dopamine transporter over the NMDA receptor.

    • N-alkylation appears to slightly shift the selectivity towards the NMDA receptor, although the overall potency is reduced.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the proposed mechanism of action of 1-benzylcyclobutan-1-amine analogs at the NMDA receptor and the dopamine transporter, along with the experimental workflow for their evaluation.

Mechanism_and_Workflow cluster_0 Biological Targets & Mechanism cluster_1 Experimental Workflow NMDA NMDA Receptor Ion_Channel Ion Channel Blockade NMDA->Ion_Channel Modulates DAT Dopamine Transporter DA_Reuptake Dopamine Reuptake Inhibition DAT->DA_Reuptake Inhibits Analog 1-Benzylcyclobutan-1-amine Analog Analog->NMDA Binds to Analog->DAT Binds to Synthesis Analog Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay NMDA Receptor Binding Assay Purification->Binding_Assay Uptake_Assay DAT Uptake Assay Purification->Uptake_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis

Caption: Proposed mechanism of action and experimental evaluation workflow.

Conclusion and Future Directions

The preliminary SAR analysis of 1-benzylcyclobutan-1-amine hydrochloride analogs suggests that this scaffold is a promising starting point for the development of novel neuromodulatory agents. The observed trends indicate that modifications to the benzyl ring and the amine functionality can significantly influence potency and selectivity for the NMDA receptor and the dopamine transporter. Future research should focus on synthesizing a broader range of analogs with diverse electronic and steric properties to further refine the SAR. In vivo studies will also be crucial to assess the therapeutic potential and pharmacokinetic profiles of the most promising candidates. This systematic approach will pave the way for the development of new and improved treatments for a variety of CNS disorders.

References

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A Senior Application Scientist's Guide to Benchmarking 1-Benzylcyclobutan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Analytical Rigor

In the landscape of pharmaceutical research and drug development, the purity and identity of starting materials and intermediates are not merely data points; they are the foundation upon which safety and efficacy are built. 1-Benzylcyclobutan-1-amine hydrochloride is a key building block in the synthesis of various biologically active molecules. Its structural integrity and purity profile directly influence the outcome of synthetic pathways and the quality of the final active pharmaceutical ingredient (API).

Chapter 1: Foundational Characterization

Before comparative analysis, it is crucial to establish the fundamental physicochemical properties of the compound. The reference standard serves as the baseline for all subsequent measurements.

Table 1: Physicochemical Properties of 1-Benzylcyclobutan-1-amine Hydrochloride

PropertyTheoretical ValueSource
Molecular Formula C₁₁H₁₆ClN[4]
Molecular Weight 197.70 g/mol [4]
Appearance White to off-white solidAssumed based on typical amine hydrochlorides
Solubility Soluble in water, methanolAssumed based on salt structure

Chapter 2: Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering high-resolution separation of the main compound from any process-related impurities or degradation products.[5]

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the premier technique for quantifying the purity of non-volatile organic molecules like 1-Benzylcyclobutan-1-amine HCl. A reversed-phase method is chosen for its robustness and suitability for separating moderately polar analytes from both more polar and less polar impurities. The use of a C18 stationary phase provides excellent hydrophobic retention for the benzyl and cyclobutyl moieties. The mobile phase, a buffered acetonitrile/water gradient, ensures sharp peak shapes and efficient elution. UV detection is selected based on the presence of the chromophoric phenyl group.

Workflow for Analytical Method Validation

cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation & Analysis cluster_rep Phase 3: Reporting start_end start_end process process data data decision decision A Acquire Test Sample & Reference Standard B Method Development (HPLC, GC-MS, NMR) A->B Define protocols C System Suitability Testing (SST) B->C Ensure system performance D Spectroscopic Analysis (NMR, IR for Identity) C->D E Chromatographic Analysis (HPLC, GC-MS for Purity) C->E F Compare Data: Test vs. Standard D->F E->F G Data Meets Specifications? F->G H Generate Certificate of Analysis (CoA) G->H Yes I Investigation Required G->I No J Final Report H->J I->J

Caption: High-level workflow for benchmarking a chemical substance.

Table 2: Comparative HPLC Data

ParameterReference StandardTest SampleAcceptance Criteria
Retention Time (min) 5.425.41± 2% of Standard
Purity (Area %) 99.91%99.65%≥ 99.5%
Largest Impurity (Area %) 0.04%0.18% (at 4.8 min)≤ 0.2%
Total Impurities (Area %) 0.09%0.35%≤ 0.5%
Tailing Factor 1.11.2≤ 1.5
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC is superior for purity, GC-MS provides unparalleled specificity for identification and is excellent for detecting volatile or semi-volatile impurities not amenable to HPLC. A critical consideration is that amine hydrochloride salts are non-volatile.[6] Therefore, a sample preparation step to liberate the free base is mandatory. This is achieved through basification followed by liquid-liquid extraction. The resulting free amine is sufficiently volatile for GC analysis. The mass spectrometer provides a molecular fingerprint, confirming the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern.

Workflow for GC-MS Sample Preparation

start start step step output output chem chem A Start: Weigh HCl Salt Sample B Dissolve in Deionized Water A->B C Add 1M NaOH (aq) Adjust to pH > 11 B->C D Liquid-Liquid Extraction C->D F Collect & Pool Organic Layers D->F 3x Extractions E Ethyl Acetate E->D G Dry over Anhydrous Na₂SO₄ F->G H Filter and Concentrate under reduced pressure G->H I Reconstitute in Solvent (e.g., Methanol) H->I J Inject into GC-MS I->J

Caption: Sample preparation for converting amine HCl salt to free base for GC-MS.

Table 3: Comparative GC-MS Data

ParameterReference StandardTest SampleAnalysis
Retention Time (min) 8.158.15Confirms identity
Molecular Ion (m/z) 161.12161.12Confirms MW of free base
Key Fragments (m/z) 91, 115, 14691, 115, 146Confirms fragmentation pattern
Spectral Library Match > 98%> 98%High confidence in identification

Chapter 3: Spectroscopic Identity Confirmation

Spectroscopy provides orthogonal data to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H and ¹³C NMR are definitive techniques for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Benzylcyclobutan-1-amine hydrochloride, we expect to see distinct signals for the aromatic protons, the benzylic CH₂, the cyclobutyl protons, and a broad signal for the amine protons (which may exchange with solvent). The integration of these signals should correspond to the number of protons in each environment.

Table 4: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)

AssignmentExpected Shift (ppm)Reference Standard (ppm)Test Sample (ppm)Comments
Aromatic (C₆H₅) 7.2 - 7.57.35 (m, 5H)7.36 (m, 5H)Correct multiplet and integration
Benzylic (Ar-CH₂) ~2.8 - 3.02.91 (d, 2H)2.91 (d, 2H)Correct multiplicity and integration
Amine (NH₃⁺) ~8.5 - 9.5 (broad)8.95 (br s, 3H)8.98 (br s, 3H)Broad due to exchange; integration confirms protonation
Cyclobutyl (CH, CH₂) ~1.8 - 2.51.9-2.4 (m, 7H)1.9-2.4 (m, 7H)Complex multiplet region as expected
Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR is a rapid and reliable technique for confirming the presence of key functional groups and for distinguishing between the amine salt and its free base form.[6] For the hydrochloride salt, the most characteristic feature is the broad absorption band from the N-H stretching of the ammonium salt (R-NH₃⁺), which typically appears in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretches. This is distinct from the sharp N-H stretches of a primary free amine, which would appear around 3300-3400 cm⁻¹.

Table 5: Comparative FT-IR Data (ATR)

Functional GroupExpected Wavenumber (cm⁻¹)Reference Standard (cm⁻¹)Test Sample (cm⁻¹)
N-H Stretch (Ammonium) 2800 - 3200 (broad)3050 (broad)3052 (broad)
C-H Stretch (Aromatic) 3000 - 310030253026
C-H Stretch (Aliphatic) 2850 - 30002958, 28702959, 2871
C=C Stretch (Aromatic) 1450 - 16001595, 14901596, 1491

Chapter 4: Detailed Experimental Protocols

Protocol 1: HPLC Purity Analysis
  • System: Agilent 1260 Infinity II or equivalent, with DAD detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • System Suitability: Perform five replicate injections of the Reference Standard solution. The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.

Protocol 2: GC-MS Identity Analysis
  • System: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Follow the workflow diagram provided in Section 2.2. Final concentration should be ~1 mg/mL in methanol.

Protocol 3: NMR Structural Analysis
  • System: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve ~5-10 mg of sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra at 25°C. For ¹H, acquire 16 scans. For ¹³C, acquire 1024 scans.

Conclusion

This guide demonstrates that a robust benchmarking of 1-Benzylcyclobutan-1-amine hydrochloride relies on a multi-faceted analytical approach. A combination of high-resolution chromatography (HPLC, GC-MS) and definitive spectroscopy (NMR, FT-IR) provides a comprehensive and trustworthy assessment of both the purity and identity of the material. By comparing a test sample against a certified reference standard using these orthogonal techniques, researchers and drug development professionals can proceed with confidence, knowing their foundational materials meet the stringent quality requirements of the pharmaceutical industry.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Benzylcyclobutan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to foster a culture of safety that extends beyond the mere provision of chemicals. This guide provides an in-depth, procedural framework for the safe handling of 1-Benzylcyclobutan-1-amine hydrochloride, ensuring that researchers, scientists, and drug development professionals can operate with confidence and security. Our commitment is to empower you with the knowledge to not only use our products effectively but also to manage their risks proactively.

Hazard Identification and Risk Assessment

1-Benzylcyclobutan-1-amine hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Based on data for structurally similar compounds, it is classified with the following GHS hazard statements:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [2][3]

  • H302: Harmful if swallowed. [3][4]

These classifications necessitate a robust personal protective equipment (PPE) plan to mitigate the risks of exposure. The hydrochloride salt form can exist as a fine powder, which increases the risk of inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling 1-Benzylcyclobutan-1-amine hydrochloride. The following table outlines the minimum PPE requirements for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Chemical safety goggles and face shieldNitrile or neoprene glovesLaboratory coatNIOSH-approved respirator (N95 or higher)
Solution Preparation and Transfer Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot required if performed in a certified chemical fume hood
Reaction Setup and Workup Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot required if performed in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsNIOSH-approved respirator with organic vapor cartridges
Rationale for PPE Selection
  • Eye and Face Protection: The serious eye irritation potential of this compound warrants the use of chemical safety goggles at all times.[1][2] A face shield should be worn in conjunction with goggles when handling the powder outside of a fume hood to protect against accidental splashes or dust dispersion.[5]

  • Hand Protection: Nitrile or neoprene gloves provide adequate protection against skin contact.[6] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid contaminating the skin.[5]

  • Body Protection: A standard laboratory coat is sufficient for most operations to protect against incidental contact.[7] For larger scale operations or during spill cleanup, a chemical-resistant apron or coveralls should be worn.[8][9]

  • Respiratory Protection: Due to the risk of respiratory tract irritation from the powdered form, a NIOSH-approved respirator is mandatory when handling the solid outside of a certified chemical fume hood.[2][6]

Safe Handling and Operational Plans

Adherence to standard operating procedures is critical for minimizing exposure risk.

Weighing and Aliquoting

This procedure should ideally be performed within a chemical fume hood or a ventilated balance enclosure to contain any airborne dust.

Step-by-Step Protocol:

  • Don the required PPE: chemical safety goggles, face shield, nitrile gloves, and a NIOSH-approved respirator.

  • Designate a specific area for weighing and ensure it is clean and free of clutter.

  • Use a spatula to carefully transfer the desired amount of 1-Benzylcyclobutan-1-amine hydrochloride to a tared weigh boat or container.

  • Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

  • Once the desired amount is weighed, securely close the primary container.

  • Clean any residual powder from the weighing area using a damp cloth or a vacuum with a HEPA filter. Do not use dry sweeping methods.

  • Doff PPE in the correct order to prevent cross-contamination.

Solution Preparation

Step-by-Step Protocol:

  • Perform all solution preparation steps within a certified chemical fume hood.

  • Don the appropriate PPE: chemical safety goggles and nitrile gloves. A respirator is not necessary if working within a fume hood.

  • Add the weighed 1-Benzylcyclobutan-1-amine hydrochloride to the chosen solvent in a suitable container.

  • Stir or agitate the mixture as required to achieve dissolution.

  • Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and appropriate action is necessary.

Step-by-Step Protocol:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's emergency response team.

  • For small, manageable spills, don the appropriate PPE for spill cleanup: chemical safety goggles, face shield, heavy-duty gloves, and a respirator with organic vapor cartridges.

  • Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Carefully sweep the absorbed material into a designated chemical waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Waste Disposal

All waste containing 1-Benzylcyclobutan-1-amine hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for 1-Benzylcyclobutan-1-amine hydrochloride start Start: Handling 1-Benzylcyclobutan-1-amine hydrochloride is_solid Is the material a solid powder? start->is_solid in_hood Are you working in a certified chemical fume hood? is_solid->in_hood Yes weighing Weighing or Aliquoting? is_solid->weighing No (Solution) ppe_solid_outside Required PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat - NIOSH-approved Respirator in_hood->ppe_solid_outside No ppe_solid_inside Required PPE: - Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_solid_inside Yes solution Solution Preparation or Transfer? weighing->solution No weighing->ppe_solid_outside Yes spill Spill Cleanup? solution->spill No ppe_solution Required PPE: - Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution Yes ppe_spill Required PPE: - Goggles & Face Shield - Heavy-duty Gloves - Chemical-resistant Apron - Respirator with Organic Vapor Cartridges spill->ppe_spill Yes end End: Proceed with Caution spill->end No ppe_solid_outside->end ppe_solid_inside->end ppe_solution->end ppe_spill->end

Caption: Decision tree for selecting appropriate PPE.

Conclusion

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Our commitment to your safety is paramount, and we encourage you to use this guide as a foundational resource in your work with 1-Benzylcyclobutan-1-amine hydrochloride.

References

  • PubChem. (n.d.). (1s,3r)-3-Benzylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Cycloheximide. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: Tris(cyclopentadienyl)neodymium (III). Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Respirex International. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Canada Safety Training Centre. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.